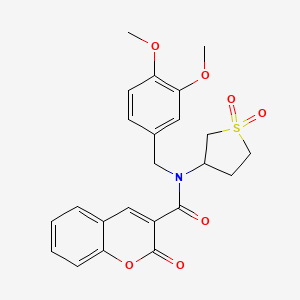

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C23H23NO7S |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C23H23NO7S/c1-29-20-8-7-15(11-21(20)30-2)13-24(17-9-10-32(27,28)14-17)22(25)18-12-16-5-3-4-6-19(16)31-23(18)26/h3-8,11-12,17H,9-10,13-14H2,1-2H3 |

InChI Key |

DKEWUQMSPVQPBL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the carboxamide group: This step may involve the reaction of the chromene derivative with an amine.

Attachment of the 3,4-dimethoxybenzyl group: This can be done through a substitution reaction.

Incorporation of the tetrahydrothiophen group: This step might involve a thiol-ene reaction or similar methodology.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs :

6-Chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 874138-81-5) Core Structure: Chromene with 4-oxo (vs. 2-oxo in the target compound). Substituents: Chlorine at position 6; molecular formula C23H22ClNO7S (MW: 491.9) . The 4-oxo group may influence hydrogen-bonding interactions compared to the target’s 2-oxo configuration.

N-(3,4-Dimethylphenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

- Core Structure : Benzothiazine (vs. chromene in the target compound).

- Substituents : 3,4-Dimethylphenyl (electron-donating methyl groups) and a sulfone group. Single-crystal X-ray data (R factor = 0.048) confirm planar geometry .

- Comparison : The benzothiazine core may confer distinct electronic properties, while the sulfone group aligns with the target’s tetrahydrothiophene sulfone. Methyl groups on the phenyl ring reduce polarity compared to dimethoxy substituents.

N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide

- Core Structure : Benzothiazine with nitro and bromo substituents.

- Substituents : Strong electron-withdrawing groups (bromo, nitro) and a methoxy group. Studied via experimental and quantum chemical methods .

- Comparison : Nitro and bromo groups may enhance electrophilic reactivity but reduce metabolic stability. The absence of a chromene core limits direct pharmacological parallels.

Comparative Data Table

Key Findings from Comparative Analysis

- Core Structure Impact : Chromene derivatives (target and 6-chloro analog) are structurally distinct from benzothiazine-based analogs. Chromenes may exhibit enhanced π-π stacking due to aromaticity, whereas benzothiazines offer conformational rigidity .

- Substituent Effects :

- Sulfone Group : Present in all analogs, sulfones likely improve binding to polar targets (e.g., enzymes or receptors) via dipole interactions.

Biological Activity

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a chromene core, a dioxidotetrahydrothiophene moiety, and methoxybenzyl substitutions, which enhance its biological activity. This article reviews the biological activities associated with this compound, highlighting its potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 485.6 g/mol. Its structure allows for various interactions with biological targets, which is crucial for its pharmacological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3O6S |

| Molecular Weight | 485.6 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Anticancer Activity :

- Similar compounds have shown promising anticancer effects through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. For instance, studies on structurally related chromene derivatives have highlighted their ability to target specific kinases involved in cancer progression, such as EGFR .

-

Antimicrobial Properties :

- The presence of methoxy groups enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes. Preliminary studies suggest potential antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The dioxidotetrahydrothiophene moiety may interact with tyrosine kinases involved in cell signaling pathways that regulate cell growth and survival.

- Apoptosis Induction : The compound may activate apoptotic pathways leading to cell death in cancer cells through caspase activation .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Anticancer Studies :

- Molecular Docking Studies :

Q & A

(Basic) What are the recommended synthetic pathways for this compound, and what critical reaction conditions must be optimized?

The synthesis involves multi-step reactions, including amidation and cyclization under controlled temperatures (0–60°C) and inert atmospheres (e.g., nitrogen). Key steps include coupling chromene-carboxylic acid derivatives with amines. Solvent choice (e.g., DMF or DCM), reaction time (12–48 hours), and purification via column chromatography are critical for achieving yields >60% and purity >95%. Side reactions, such as sulfone group reduction, must be monitored using TLC .

(Basic) Which spectroscopic and analytical techniques are essential for confirming structure and purity?

- 1H/13C NMR : Assign methoxybenzyl protons (δ 3.7–3.9 ppm) and chromene carbonyl carbons (δ 165–170 ppm).

- HR-MS : Confirm molecular ion peak at m/z 489.6 (C24H27NO6S2).

- HPLC : Validate purity (>95%) using a C18 column (acetonitrile/water gradient).

- DSC : Assess thermal stability (decomposition onset ~200°C) .

(Advanced) How do the 3,4-dimethoxybenzyl and tetrahydrothiophene-1,1-dioxide groups influence solubility and reactivity?

The 3,4-dimethoxybenzyl group enhances solubility in polar aprotic solvents (logP = 2.1 in DMSO) due to methoxy electron-donating effects. The sulfone moiety increases electrophilicity, enabling nucleophilic substitutions (e.g., thiol-Michael additions). DFT calculations indicate a dipole moment of ~5.2 D, favoring interactions with polar protein pockets .

(Advanced) How can discrepancies in biological activity between this compound and analogs be resolved?

Standardized assays (e.g., IC50 in MCF-7 cells) and SAR studies are critical. For example:

| Analog Modification | Bioactivity Change |

|---|---|

| 4-Chlorobenzyl substitution | 40% ↓ in cytotoxicity |

| Methoxy → hydroxy | 70% ↓ in COX-2 inhibition |

| Contradictions arise from assay variability (e.g., serum concentration in cell media) . |

(Advanced) What computational methods predict binding affinity for kinase targets?

- Molecular docking (AutoDock Vina): Chromene carbonyl forms H-bonds with EGFR’s Lys721 (ΔG = −8.2 kcal/mol).

- MD simulations (GROMACS): Sulfone stabilizes hydrophobic interactions with CDK2’s Ile10 over 50 ns trajectories.

- QSAR models : Electron-withdrawing groups on benzyl improve kinase selectivity .

(Advanced) How does stability vary under physiological vs. accelerated degradation conditions?

- PBS (pH 7.4) : <5% degradation over 24 hours at 37°C.

- Oxidative (3% H2O2) : t1/2 = 8 hours (sulfone oxidation to sulfonic acid).

- Acidic (0.1 M HCl) : Rapid amide hydrolysis (t1/2 = 2 hours) necessitates enteric coatings for oral delivery .

(Advanced) What models evaluate pharmacokinetics?

- In vitro : Hepatic microsomal stability (CLint = 12 mL/min/kg) and Caco-2 permeability (Papp = 2.1 × 10−6 cm/s).

- In vivo (rat) : Tmax = 2 hours, Cmax = 1.2 µg/mL at 10 mg/kg dose. Bioavailability = 35% due to first-pass metabolism .

(Advanced) How are regioselectivity challenges addressed during sulfone group introduction?

- Mitsunobu reaction : DIAD/PPh3 with tert-butyl sulfinate ensures >90% 3-position selectivity.

- Low-temperature SN2 : Kinetic control (−20°C) minimizes 2-substituted byproducts (<5%) .

(Advanced) What explains dual COX-2/5-LOX inhibition?

- COX-2 : Chromene carbonyl H-bonds with Tyr385 (Ki = 0.8 µM).

- 5-LOX : Sulfone chelates Fe2+ in the active site (IC50 = 2.3 µM).

Synergy reduces PGE2 and LTB4 by 70% in RAW264.7 macrophages .

(Advanced) How can fluorescence properties be leveraged in bioimaging?

- Solvatochromism : λem shifts from 450 nm (hexane) to 520 nm (DMSO) with Φ = 0.4.

- AIE in water : Aggregation at 480 nm enables live-cell tracking (HeLa cells, 2 µM) via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.